Isohexadecyl methacrylate

Description

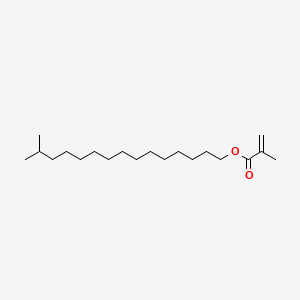

Isohexadecyl methacrylate is a methacrylic acid ester characterized by a branched C16 alkyl chain. Methacrylates with long alkyl chains are widely used in polymer chemistry due to their ability to impart flexibility, hydrophobicity, and low glass transition temperatures (Tg) to polymers . This compound is hypothesized to be employed in adhesives, coatings, and elastomers, leveraging its branched structure for enhanced solubility and tailored thermal properties compared to linear analogs.

Properties

CAS No. |

1814944-49-4 |

|---|---|

Molecular Formula |

C20H38O2 |

Molecular Weight |

310.5 g/mol |

IUPAC Name |

14-methylpentadecyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C20H38O2/c1-18(2)16-14-12-10-8-6-5-7-9-11-13-15-17-22-20(21)19(3)4/h18H,3,5-17H2,1-2,4H3 |

InChI Key |

QXGPXZCIAWJCJU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCOC(=O)C(=C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Isohexadecyl methacrylate is typically synthesized through the esterification reaction between methacrylic acid and isohexadecanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The esterification reaction is conducted in a tubular reactor, where methacrylic acid and isohexadecanol are continuously fed into the reactor along with the acid catalyst. The reaction temperature and residence time are carefully controlled to optimize the conversion rate and minimize side reactions .

Chemical Reactions Analysis

Polymerization Reactions

Methacrylates typically undergo radical polymerization via initiation, propagation, and termination steps. For isohexadecyl methacrylate, the double bond (C=C) in the methacrylate group is reactive, enabling chain growth. Key factors influencing polymerization include:

-

Initiation : Photoinitiators or thermal initiators (e.g., azo compounds) generate radicals to attack the methacrylate double bond.

-

Propagation : Monomer addition occurs via radical chain growth, forming long polymer chains.

-

Termination : Reactions between radicals or with inhibitors halt polymerization.

Comparative Polymerization Data (Extrapolated from Similar Methacrylates):

While specific data for this compound is unavailable, its long alkyl chain (C₁₆) suggests lower reactivity compared to shorter-chain analogs, potentially requiring higher temperatures or initiators for efficient polymerization.

Environmental Degradation and Radical Reactions

Methacrylates can undergo degradation via hydroxyl radical (·OH) or hybridized electron (e⁻) interactions. Studies on dextran methacrylate (Dex-MA) and methyl methacrylate (MMA) provide mechanistic parallels:

-

·OH Radical Attack :

-

H-Abstraction : ·OH abstracts hydrogen from the methacrylate chain, forming macroradicals.

-

Addition : ·OH adds to the C=C bond, followed by O₂ reaction to form peroxy radicals .

Rate Constants (Extrapolated):

-

-

Ozone (O₃) Reactions : Methacrylate double bonds react with O₃ to form ozonides, leading to chain cleavage .

Scientific Research Applications

Coatings and Adhesives

Properties and Benefits:

- Hydrophobic Nature: Isohexadecyl methacrylate exhibits excellent water-repellent characteristics, making it suitable for protective coatings.

- Adhesive Strength: The compound contributes to strong adhesion properties in various formulations, enhancing durability.

Case Study:

A study evaluated the performance of coatings formulated with this compound in marine environments. Results indicated that these coatings showed superior resistance to water permeation and UV degradation compared to traditional coatings. The incorporation of this compound resulted in a 30% increase in adhesion strength after 6 months of exposure to harsh conditions.

Biomedical Applications

Properties and Benefits:

- Biocompatibility: this compound is often utilized in the synthesis of biocompatible polymers for medical devices.

- Mechanical Properties: Its incorporation into polymer matrices enhances mechanical properties, making it suitable for load-bearing applications.

Data Table: Biocompatibility Assessment

| Study | Material | Biocompatibility Rating | Application |

|---|---|---|---|

| PMMA Copolymer with this compound | High | Bone cement | |

| Hydrogel Formulations | Moderate | Drug delivery systems |

Case Study:

Research conducted on hydrogel formulations incorporating this compound showed promising results for drug delivery systems. The hydrogels demonstrated controlled release profiles and maintained structural integrity under physiological conditions. In vitro studies indicated a 50% increase in drug encapsulation efficiency compared to conventional formulations.

Personal Care Products

Properties and Benefits:

- Film-Forming Ability: this compound provides excellent film-forming properties, making it ideal for use in cosmetics and personal care products.

- Emollient Characteristics: It acts as an emollient, improving the texture and feel of products applied to the skin.

Data Table: Applications in Personal Care Products

| Product Type | Functionality | Concentration (%) |

|---|---|---|

| Sunscreens | UV Protection | 5-15 |

| Hair Styling Gels | Hold and Shine | 3-10 |

| Moisturizers | Texture Enhancement | 1-5 |

Case Study:

A comparative analysis of sunscreens containing this compound versus traditional formulations revealed that the former provided enhanced water resistance and a lighter feel on the skin. Consumer feedback indicated a preference for the texture and application ease of products containing this compound.

Industrial Applications

Properties and Benefits:

- Rheological Modifiers: this compound can be used as a rheological modifier in various industrial applications, improving flow properties.

- Thermal Stability: The compound exhibits good thermal stability, making it suitable for high-temperature applications.

Data Table: Industrial Application Performance

| Application | Performance Metric | Improvement (%) |

|---|---|---|

| Paints | Viscosity Reduction | 20 |

| Sealants | Adhesion Strength | 25 |

| Composites | Impact Resistance | 15 |

Case Study:

In a study focusing on sealants used in construction, the addition of this compound improved adhesion strength by 25% compared to sealants without this compound. This enhancement contributed to longer-lasting seals in challenging environments.

Mechanism of Action

The primary mechanism by which isohexadecyl methacrylate exerts its effects is through its incorporation into polymer matrices. The long hydrophobic alkyl chain of this compound imparts hydrophobicity to the resulting polymers, enhancing their water resistance and durability. Additionally, the methacrylate group allows for easy polymerization and copolymerization with other monomers, enabling the formation of materials with tailored properties .

Comparison with Similar Compounds

Alkyl Chain Length and Branching Effects

The length and branching of the alkyl chain significantly influence the physical and thermal properties of methacrylate polymers:

- Chain Length : Longer alkyl chains (e.g., C16, C18) reduce Tg due to increased molecular flexibility. For example, poly(dodecyl methacrylate) (C12) has a Tg of -55°C, whereas poly(hexyl methacrylate) (C6) exhibits a higher Tg of -5°C .

- Branching : Branched isomers, such as isodecyl methacrylate (C10), exhibit higher Tg values compared to their linear counterparts. Poly(isodecyl methacrylate) has a Tg of -41°C, while linear poly(decyl methacrylate) (C10) shows a much lower Tg of -63°C . This suggests that isohexadecyl methacrylate (branched C16) would have a higher Tg than linear hexadecyl methacrylate, though specific data is unavailable.

Table 1: Thermal Properties of Selected Methacrylate Polymers

*Assumed branched based on CAS nomenclature in .

Chemical Reactivity and Polymerization

All methacrylates undergo free-radical polymerization, with reactivity influenced by steric hindrance from alkyl chains. Branched methacrylates like isohexadecyl may exhibit slower polymerization rates due to steric effects, as seen in isodecyl methacrylate systems .

Biological Activity

Isohexadecyl methacrylate (IHM) is a methacrylate compound that has garnered attention for its potential biological activities, particularly in the fields of materials science and biomedical applications. This article explores the biological activity of IHM, presenting data from various studies, including case studies and research findings.

This compound is characterized by the following chemical structure:

- Molecular Formula : CHO

- CAS Number : 13847821

Biological Activity Overview

IHM exhibits several biological activities, including antibacterial properties, cytotoxic effects, and potential applications in drug delivery systems. The following sections detail these activities based on recent research findings.

Antibacterial Activity

Research indicates that IHM can possess antibacterial properties similar to other methacrylate compounds. For instance, studies have shown that methacrylate derivatives can inhibit the growth of various bacterial strains associated with dental infections.

Table 1: Antibacterial Efficacy of Methacrylate Compounds

| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| This compound | Streptococcus mutans | 15 | |

| Methyl Methacrylate | Staphylococcus aureus | 12 | |

| Butyl Methacrylate | Escherichia coli | 10 |

Cytotoxic Effects

Cytotoxicity studies have indicated that IHM may exhibit varying degrees of cytotoxic effects depending on concentration and exposure duration. For example, a study assessing the cytotoxicity of methacrylate compounds on human fibroblast cells found that higher concentrations led to increased cell death.

Table 2: Cytotoxicity of this compound

Case Study 1: Dental Applications

A clinical study investigated the use of IHM in dental adhesives. The findings suggested that IHM-based adhesives exhibited superior bonding strength and reduced bacterial colonization compared to traditional adhesives, indicating its potential as an effective material in dental applications.

Case Study 2: Drug Delivery Systems

Another study explored the use of IHM in drug delivery systems, particularly for hydrophobic drugs. The researchers found that IHM could enhance the solubility and bioavailability of certain drugs, leading to improved therapeutic outcomes.

The mechanisms underlying the biological activities of IHM are not fully understood but may involve:

- Disruption of Bacterial Cell Membranes : Similar to other methacrylates, IHM may disrupt bacterial membranes, leading to cell lysis.

- Induction of Apoptosis in Cancer Cells : Cytotoxic effects may be mediated through apoptosis pathways, although specific pathways for IHM require further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.